N-{[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}-beta-alanine
Description
N-{[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}-beta-alanine is a complex organic compound that features a quinoline ring system substituted with a 2-chlorophenyl group and a beta-alanine moiety
Properties
Molecular Formula |
C19H15ClN2O3 |
|---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
3-[[2-(2-chlorophenyl)quinoline-4-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C19H15ClN2O3/c20-15-7-3-1-6-13(15)17-11-14(19(25)21-10-9-18(23)24)12-5-2-4-8-16(12)22-17/h1-8,11H,9-10H2,(H,21,25)(H,23,24) |
InChI Key |
ZWKSCEJOJLSLRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)NCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}-beta-alanine typically involves multi-step organic reactionsThe final step involves coupling the quinoline derivative with beta-alanine under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-{[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}-beta-alanine can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring and the 2-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, hydrogenated quinoline derivatives, and substituted quinoline compounds .
Scientific Research Applications
N-{[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}-beta-alanine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N-{[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}-beta-alanine involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may inhibit certain enzymes, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorobenzoyl)-3-(2-hydroxyquinolin-4-yl)alanyl-L-alanine
- 2-Hydroxyquinoline derivatives
- Quinoline N-oxides
Uniqueness
N-{[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}-beta-alanine is unique due to its specific substitution pattern and the presence of the beta-alanine moiety, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
Biological Activity
N-{[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}-beta-alanine is a synthetic compound that combines a quinoline moiety with a beta-alanine side chain. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article delves into its biological activity, synthesis, and potential therapeutic applications based on diverse sources.
Chemical Structure and Properties
The compound features a quinoline ring substituted with a 2-chlorophenyl group and a carbonyl group attached to the beta-alanine. The presence of the chlorine atom is significant as it may enhance the biological activity of the compound by influencing its interaction with biological targets.
Chemical Formula : CHClNO
Anticancer Properties
Research indicates that compounds containing quinoline structures often exhibit antitumor properties. The mechanism is thought to involve the inhibition of various signaling pathways that are crucial for cancer cell proliferation and survival. For instance, studies have shown that quinoline derivatives can interfere with the PI3K/Akt and MAPK signaling pathways, which are commonly activated in cancer cells.
Case Study : A study investigating similar quinoline derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancers. The IC values ranged from 5 to 20 µM, indicating potent activity against these cell lines.
Anti-inflammatory Activity
In addition to anticancer properties, this compound may also exhibit anti-inflammatory effects. Quinoline derivatives have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Research Findings : In vitro studies have shown that compounds similar to this compound can significantly reduce inflammation in models of rheumatoid arthritis by blocking the activation of NF-kB, a key transcription factor in inflammatory responses.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The carbonyl group can participate in nucleophilic addition reactions, potentially inhibiting enzymes involved in cancer progression.
- Receptor Modulation : The beta-alanine moiety may enhance receptor interactions, influencing metabolic pathways relevant to inflammation and cancer.
- Electrophilic Substitution : The presence of the chlorine atom may enhance electrophilic aromatic substitution reactions, increasing the compound's reactivity towards biological targets.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(2-methylquinolin-4-yl)carbonyl-beta-alanine | Quinoline core with methyl substitution | Methyl group alters electronic properties |
| 3-(4-methoxyphenyl)quinolin-2-carboxylic acid | Carboxylic acid instead of amide | Different functional group affects solubility |
| This compound | Chlorine substitution on phenyl ring | Chlorine may enhance biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
